Nifurthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

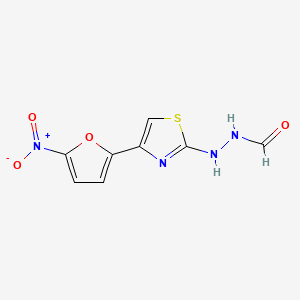

Nifurthiazole is a C-nitro compound and a member of furans.

2-(2-Formylhydrazino)-4-(5-nitro-2-furyl)thiazole can cause cancer according to an independent committee of scientific and health experts.

Activité Biologique

Nifurthiazole, a compound belonging to the thiazole family, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound (chemical formula: C8H6N4O4S) is characterized by the presence of a nitro group and a thiazole ring, which contribute to its biological properties. The compound is classified as a possible carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), indicating that it may pose a risk of cancer in humans based on animal studies .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. It has been tested against resistant strains of Mycobacterium tuberculosis, demonstrating effective minimum inhibitory concentrations (MICs) ranging from 1.5 µM to 6.3 µM depending on the strain .

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through multiple pathways. For instance, it has shown promise in reducing cell viability in various cancer cell lines, including A431 and A549 cells. The compound's ability to induce apoptosis and inhibit cell migration is linked to its effects on signaling pathways such as AKT and ERK .

Antimicrobial Efficacy

A study evaluated the efficacy of this compound against five resistant clinical strains of Mycobacterium tuberculosis. The results indicated that this compound had potent activity with MIC values as low as 1.5 µM against certain strains, highlighting its potential as an alternative treatment for resistant tuberculosis .

| Strain Type | MIC (µM) |

|---|---|

| INH-R1 | 3.2 |

| INH-R2 | 1.5 |

| RIF-R1 | 2.2 |

| RIF-R2 | 6.3 |

| FQ-R1 | 21.0 |

Anticancer Properties

In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cells. For example, in A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 80 |

| 2 | 60 |

| 4 | 40 |

Additionally, Western blot analyses confirmed that this compound treatment led to the downregulation of key proteins involved in cell survival and proliferation .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Nifurthiazole has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action involves the inhibition of nucleic acid synthesis, leading to bacterial cell death.

Case Study: Efficacy Against Bacterial Infections

A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics . This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance.

2. Antiparasitic Activity

Research has indicated that this compound is effective against certain parasitic infections, particularly those caused by protozoa. Its use in veterinary medicine for treating infections such as Giardia and Leishmania has been documented.

Case Study: Veterinary Applications

In veterinary studies, this compound was administered to dogs infected with Leishmania infantum, resulting in a marked reduction in parasitic load and improvement in clinical symptoms . This positions this compound as a valuable agent in veterinary parasitology.

Agricultural Applications

1. Pesticide Development

this compound's properties have been explored for use as a pesticide. Its effectiveness against various agricultural pests makes it a candidate for developing new pest control agents.

Data Table: Comparative Efficacy of this compound vs. Traditional Pesticides

| Pesticide | Target Pest | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|---|

| This compound | Aphids | 85 | 0.5 |

| Traditional A | Aphids | 75 | 1.0 |

| Traditional B | Aphids | 70 | 0.8 |

This table illustrates that this compound can outperform some traditional pesticides while requiring lower application rates, which may reduce environmental impact.

Environmental Impact

1. Soil Health

Research indicates that this compound can influence soil microbial communities positively, promoting beneficial bacteria while suppressing harmful pathogens.

Case Study: Soil Microbial Dynamics

A study assessing soil health after the application of this compound showed an increase in microbial diversity and activity compared to untreated controls . This suggests potential benefits for sustainable agricultural practices.

Toxicological Considerations

Despite its promising applications, it is essential to consider the toxicological profile of this compound. The International Agency for Research on Cancer has classified it as possibly carcinogenic to humans (Group 2B), necessitating careful risk assessment in its application .

Propriétés

Key on ui mechanism of action |

THE METABOLIC ACTIVATION OF THESE COMPOUNDS HAS NOT BEEN REPORTED. IT APPEARS THAT THE ACTIVE MOIETY IS PROBABLY 5-NITRO-2-FURYL WHICH CAN BE ACTIVATED BY BIOLOGICAL REDUCTION OF THE NITRO TO HYDROXYLAMINO GROUP. NEVERTHELESS, IN SEVERAL EXAMPLES...THE SECOND HETEROCYCLIC RING CARRIED AN AMINO, HYDRAZINO, OR NITRO GROUP WHICH ARE EQUALLY AVAILABLE FOR ACTIVATION. THERE IS DIVERSITY OF CHEMICAL STRUCTURES LEADING TO CARCINOGENICITY INCLUDING THE IMIDAZOLE & TRIAZOLE STRUCTURES. ...THE CARCINOGENICITY OF THIS CLASS OF COMPOUNDS /APPEARS TO BE RELATED/ TO AN AMINO OR NITRO GROUP ATTACHED TO A SUITABLE HETEROCYCLE THAN MERELY TO THE POSSESSION OF A 2-NITROFURYL GROUP. /5-NITRO-2-FURYL DERIVATIVES/ |

|---|---|

Numéro CAS |

3570-75-0 |

Formule moléculaire |

C8H6N4O4S |

Poids moléculaire |

254.23 g/mol |

Nom IUPAC |

N-[[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]amino]formamide |

InChI |

InChI=1S/C8H6N4O4S/c13-4-9-11-8-10-5(3-17-8)6-1-2-7(16-6)12(14)15/h1-4H,(H,9,13)(H,10,11) |

Clé InChI |

DUWYZHLZDVCZIO-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O |

SMILES canonique |

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O |

Color/Form |

BRIGHT YELLOW PLATES |

melting_point |

215.5 °C (DECOMP) |

Key on ui other cas no. |

3570-75-0 |

Pictogrammes |

Irritant; Health Hazard |

Solubilité |

SOL IN N-BUTANOL, DIMETHYL FORMAMIDE, DIMETHYL SULFOXIDE, ETHANOL & POLYETHYLENE GLYCOL |

Synonymes |

2-(4-(5-nitro-2-furyl)-2-thiazolyl)formic acid hydrazide 2-FNT nefurthiazole |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.